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Compound of Interest

Compound Name: 3-Vinylbenzoic acid ethyl ester

Cat. No.: B1611398

This guide provides an in-depth analysis of the expected spectroscopic data for ethyl 3-
vinylbenzoate, a valuable building block in organic synthesis, particularly in the development of
novel polymers and pharmaceutical intermediates. As direct, experimentally verified spectra for
this specific compound are not readily available in public databases, this document serves as a
predictive guide based on established spectroscopic principles and data from closely related
structural analogs. The insights provided herein are designed to assist researchers, scientists,
and drug development professionals in the identification and characterization of this and similar
molecules.

Molecular Structure and Spectroscopic Overview

Ethyl 3-vinylbenzoate possesses a unique combination of functional groups: an ethyl ester, a
benzene ring with a meta substitution pattern, and a vinyl group. Each of these moieties
imparts distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

Molecular Structure of Ethyl 3-Vinylbenzoate
Caption: Molecular structure of ethyl 3-vinylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For ethyl 3-vinylbenzoate, both *H and *3C NMR will provide a wealth of
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information. The following predictions are based on data for structurally similar compounds
such as ethyl benzoate and various substituted styrenes.

Predicted *H NMR Spectrum (in CDCIs)

The *H NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and ethyl
protons. The chemical shifts (d) are predicted in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Expertise & Experience: The aromatic region is expected to be complex due to the meta-
substitution pattern, resulting in overlapping multiplets. The vinyl protons will present a
characteristic AMX spin system, with distinct signals for the vinylic proton and the two geminal
protons, showing both cis and trans couplings. The ethyl group will exhibit a clean quartet and
triplet pattern, a hallmark of this moiety.

Predicted **C NMR Spectrum (in CDCIs)

The proton-decoupled 3C NMR spectrum will show distinct signals for each unique carbon
atom in the molecule.
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Carbon Assignment Predicted & (ppm)
Carbonyl (C=0) 165 - 167
Aromatic (quaternary, C1) 130 - 132
Aromatic (quaternary, C3) 137 - 139
Aromatic (CH) 128 - 133

Vinyl (-CH=) 136 - 138

Vinyl (=CHz) 114 - 116

Ethyl (-OCH2-) 60 - 62

Ethyl (-CHs) 14 - 15

Trustworthiness: The predicted chemical shifts are based on established ranges for similar
functional groups. For instance, the carbonyl carbon of an aromatic ester typically appears
around 166 ppm.[1][2] The vinyl and aromatic carbons are found in the 110-140 ppm range,
while the aliphatic carbons of the ethyl group are significantly upfield.

NMR Experimental Workflow

Data Processing
Data Acquisition

Reference 13C spectrum
Acquire *C spectrum
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in ~0.7 mL CDCl3
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Transfer to
NMR tube
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Caption: Standard workflow for NMR data acquisition.
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Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of ethyl 3-vinylbenzoate is predicted to show several characteristic
absorption bands.

Predicted Wavenumber

Vibrational Mode Intensity
(cm=)

C-H stretch (aromatic & vinyl) 3100 - 3000 Medium
C-H stretch (aliphatic) 3000 - 2850 Medium
C=0 stretch (ester) 1725 -1710 Strong
C=C stretch (aromatic) 1600 - 1450 Medium
C=C stretch (vinyl) ~1630 Medium
C-O stretch (ester) 1300 - 1100 Strong
=C-H bend (vinyl, out-of-plane) 1000 - 900 Strong

Authoritative Grounding: The strong carbonyl (C=0) stretch is a definitive feature of the ester
group. Its position is slightly lowered from a simple aliphatic ester due to conjugation with the
aromatic ring.[3] The presence of both aromatic and vinyl C=C stretching bands, along with the
out-of-plane =C-H bending bands, confirms the presence of the vinylbenzene moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure. Electron lonization (El) is a common
method for analyzing such compounds.

Predicted Fragmentation Pattern:

e Molecular lon (M+): The molecular ion peak is expected at m/z = 176, corresponding to the
molecular weight of ethyl 3-vinylbenzoate (C11H1202). Aromatic compounds typically show a
prominent molecular ion peak.
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o Base Peak: The most intense peak (base peak) is predicted to be at m/z = 147, resulting
from the loss of an ethoxy radical (*OCH2CHs, 45 Da). This forms a stable acylium ion.

» Other Significant Fragments:
o m/z = 148: Loss of an ethyl radical (*CH2CHs, 29 Da).
o m/z = 131: Loss of an ethoxy group followed by loss of carbon monoxide (CO, 28 Da).
o m/z = 103: Corresponding to a vinylbenzoyl cation.
o m/z = 77: Phenyl cation, a common fragment for benzene derivatives.

Mass Spectrometry Fragmentation Pathway
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Caption: Predicted major fragmentation pathway for ethyl 3-vinylbenzoate in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-
validating system for the characterization of ethyl 3-vinylbenzoate. While this guide is based on
predictive data, the principles and expected values herein provide a robust framework for
researchers to confirm the identity and purity of this compound in a laboratory setting. The
detailed analysis of expected spectral features serves as a valuable reference for interpreting
experimental results and troubleshooting potential synthetic or purification issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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